N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine

Description

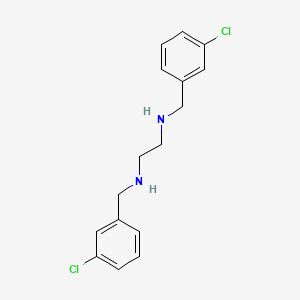

N₁,N₂-Bis(3-chlorobenzyl)-1,2-ethanediamine is a symmetrically substituted ethylenediamine derivative featuring two 3-chlorobenzyl groups attached to the nitrogen atoms of the ethanediamine backbone. This compound is synthesized via a two-step process:

Schiff base formation: Reaction of 3-chlorobenzaldehyde with ethylenediamine under azeotropic conditions yields N₁,N₂-bis(3-chlorobenzylidene)-1,2-ethanediamine .

Reduction: Sodium borohydride-mediated reduction of the Schiff base intermediate produces the final diamine .

Properties

IUPAC Name |

N,N'-bis[(3-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14/h1-6,9-10,19-20H,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBIPPOEAIYUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCNCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine typically involves the reaction of 3-chlorobenzyl chloride with 1,2-ethanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves:

Reactants: 3-chlorobenzyl chloride and 1,2-ethanediamine

Catalyst: Phase transfer catalysts to enhance the reaction rate

Purification: Crystallization or distillation to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine exerts its effects involves the interaction with molecular targets such as enzymes and cell membranes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the chlorobenzyl groups can interact with lipid bilayers, leading to membrane disruption and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence solubility, stability, and reactivity. Below is a comparative analysis with key analogs:

Structural and Electronic Analysis

- Electron-Withdrawing Effects : The 3-chloro group decreases electron density on the nitrogen atoms, altering protonation states and metal-binding affinity compared to electron-donating groups (e.g., methoxy) .

- Aromatic vs. Aliphatic Substituents : Benzyl groups enhance π-π stacking interactions, while aliphatic chains (e.g., 2-chloroethyl) prioritize hydrophobic interactions .

Biological Activity

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C16H18Cl2N2

- Molecular Weight : 305.23 g/mol

- IUPAC Name : N,N'-bis(3-chlorobenzyl)ethane-1,2-diamine

The compound features two chlorobenzyl groups attached to a central ethylenediamine backbone, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, modulating physiological responses.

- Antimicrobial Activity : Its structural properties suggest potential activity against bacteria and fungi.

Antimicrobial Activity

Studies have indicated that derivatives of ethylenediamine exhibit significant antimicrobial properties. For instance:

- Antibacterial : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Antifungal : Some derivatives have demonstrated antifungal activity, making them candidates for treating fungal infections.

Cytotoxicity

Research has highlighted the cytotoxic effects of ethylenediamine derivatives on cancer cell lines:

These findings suggest that this compound could be further explored as a potential anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various ethylenediamine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria:

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. These results indicate promising antibacterial properties that warrant further investigation.

Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines:

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Findings : Significant cell death was observed at concentrations above 20 µM, suggesting that the compound may induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.